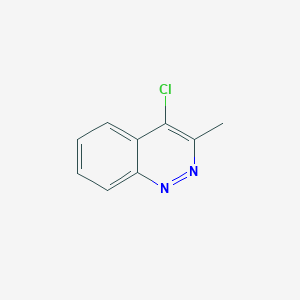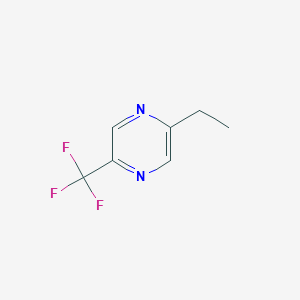
2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9FO2 It is a derivative of indanone, characterized by the presence of a fluorine atom and a methoxy group on the indanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-methoxybenzaldehyde and cyclohexanone.
Cyclization Reaction: The key step involves a cyclization reaction where the benzaldehyde derivative reacts with cyclohexanone under acidic or basic conditions to form the indanone core.
Fluorination and Methoxylation:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation of intermediates.
Solvent Extraction: Employing solvents like dichloromethane or ethyl acetate for the extraction and purification of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indanone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-fluoro-4-methoxybenzoic acid.
Reduction: Formation of 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 2-bromo-4-methoxy-2,3-dihydro-1H-inden-1-one.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1H-inden-1-one: Lacks the fluorine and methoxy groups, resulting in different chemical properties.
4-Fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but without the methoxy group.
4-Methoxy-2,3-dihydro-1H-inden-1-one: Similar structure but without the fluorine atom.
Uniqueness: 2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its versatility in various applications.
Eigenschaften
CAS-Nummer |
507477-15-8 |
|---|---|
Molekularformel |
C10H9FO2 |
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
2-fluoro-4-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO2/c1-13-9-4-2-3-6-7(9)5-8(11)10(6)12/h2-4,8H,5H2,1H3 |
InChI-Schlüssel |
ZQGAJXJDRFRXAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1CC(C2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B11910139.png)
![6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11910145.png)

![7,9-Diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11910176.png)
![Benzo[b][1,7]naphthyridine](/img/structure/B11910182.png)




![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)



